

Application Notes & Protocols: A Scalable Manufacturing Approach for Key Intermediates of Apixaban

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Compound of Interest

Compound Name:	Cyclopentyl 3-trifluoromethylphenyl ketone
CAS No.:	898791-66-7
Cat. No.:	B1324758

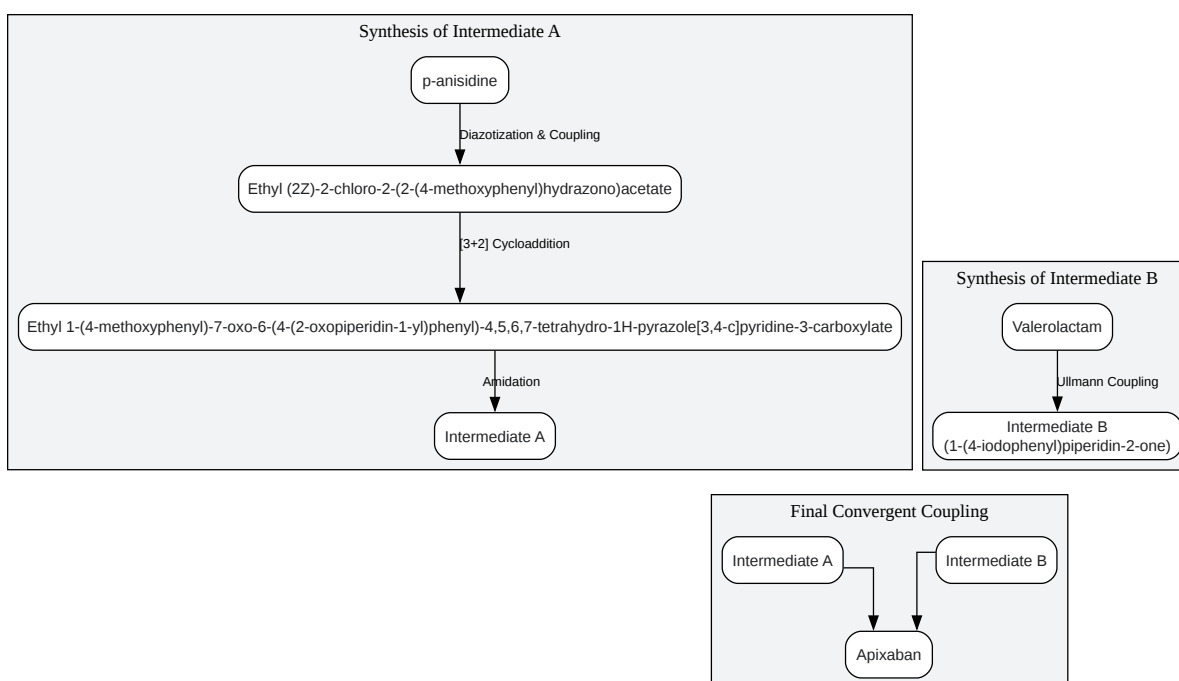
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Abstract: The development of a robust, scalable, and economically viable manufacturing process for pharmaceutical intermediates is a cornerstone of modern drug development. This document provides a detailed guide to the scalable synthesis of two key intermediates of Apixaban, a widely used anticoagulant. We will focus on the practical aspects of process scale-up, including reaction optimization, workup procedures, and quality control, moving beyond theoretical chemistry to address real-world manufacturing challenges. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Part 1: Strategic Overview of the Apixaban Synthesis

Apixaban's structure presents several synthetic challenges, including the construction of the pyrazole core and the installation of the terminal lactam. A convergent synthesis strategy is often employed in large-scale manufacturing to maximize efficiency and yield. Our focus will be on two critical intermediates whose efficient production is paramount to the overall success of the Apixaban campaign.

The overall synthetic strategy is depicted below. We will detail the scalable production of Intermediate A (a substituted pyrazole) and its subsequent coupling with Intermediate B (the piperidinone side chain).



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Figure 1: Convergent synthetic route for Apixaban, highlighting the generation of key intermediates.

Part 2: Scalable Synthesis of Intermediate B: 1-(4-iodophenyl)piperidin-2-one

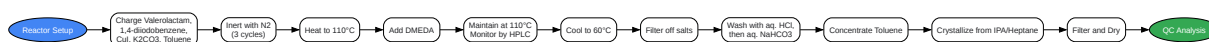
The Ullmann coupling reaction is a classic method for forming C-N bonds, but traditional conditions often require high temperatures and stoichiometric copper, leading to challenges in product purification and waste disposal on a large scale. Modern protocols utilize catalytic copper systems with specific ligands to improve efficiency and reduce environmental impact.

Protocol 2.1: Ligand-Assisted Ullmann Coupling

This protocol describes a scalable synthesis of 1-(4-iodophenyl)piperidin-2-one from valerolactam and 1,4-diiodobenzene.

Rationale: The use of a ligand such as N,N'-dimethylethylenediamine (DMEDA) accelerates the catalytic cycle and allows the reaction to proceed at lower temperatures, improving the impurity profile. Potassium carbonate is chosen as a mild, inexpensive base suitable for large-scale operations. Toluene is selected as the solvent due to its appropriate boiling point and ease of removal.

Experimental Workflow:



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Figure 2: Workflow for the scalable synthesis of Intermediate B.

Step-by-Step Methodology:

- **Reactor Setup:** To a 50 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 1,4-diiodobenzene (5.0 kg, 15.16 mol),

valerolactam (1.50 kg, 15.13 mol), copper(I) iodide (72 g, 0.38 mol), and potassium carbonate (4.2 kg, 30.39 mol).

- Solvent Charge: Add 25 L of toluene.
- Inerting: Purge the reactor with nitrogen for 15 minutes.
- Heating and Ligand Addition: Begin agitation and heat the mixture to 110 °C. Once at temperature, add N,N'-dimethylethylenediamine (DMEDA) (80 g, 0.91 mol) via a dosing pump over 10 minutes.
- Reaction: Maintain the reaction temperature at 110 °C. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) every 2 hours. The reaction is typically complete within 8-12 hours.
- Workup - Filtration: Cool the reaction mixture to 60 °C and filter through a pad of celite to remove the inorganic salts. Wash the filter cake with 5 L of warm toluene.
- Workup - Aqueous Washes: Transfer the combined filtrate to a separatory funnel. Wash sequentially with 10 L of 1M hydrochloric acid, 10 L of saturated sodium bicarbonate solution, and 10 L of brine.
- Solvent Swap and Crystallization: Concentrate the toluene solution under reduced pressure to a volume of approximately 10 L. Add 20 L of isopropanol (IPA) and continue concentration to remove residual toluene. Cool the solution to 0-5 °C and add 15 L of heptane slowly to induce crystallization.
- Isolation: Stir the resulting slurry for 2 hours at 0-5 °C, then filter the product. Wash the cake with 5 L of cold heptane and dry under vacuum at 50 °C to a constant weight.

Typical Results:

Parameter	Value
Yield	3.85 kg (85%)
Purity (HPLC)	>99.5%
Melting Point	102-104 °C

Part 3: Scalable Synthesis of Intermediate A

The synthesis of the pyrazole core of Intermediate A is achieved via a [3+2] cycloaddition reaction. This step is critical as it builds a significant portion of the final API's backbone. Controlling the regioselectivity and ensuring a clean reaction profile are key challenges at scale.

Protocol 3.1: Regioselective [3+2] Cycloaddition

This protocol details the formation of the pyrazole ring system.

Rationale: The reaction between a hydrazonoyl chloride and an active methylene compound in the presence of a base is a well-established method for pyrazole synthesis. Triethylamine is used as a scavenger for the HCl generated during the reaction. The choice of ethanol as a solvent facilitates the reaction and subsequent product precipitation upon cooling, simplifying isolation.

Step-by-Step Methodology:

- **Reactor Setup:** To a 50 L reactor, charge the hydrazonoyl chloride precursor (3.0 kg, 11.58 mol) and the active methylene compound (2.8 kg, 11.60 mol).
- **Solvent Charge:** Add 30 L of absolute ethanol.
- **Base Addition:** Cool the mixture to 0-5 °C and add triethylamine (1.8 L, 12.74 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours. Monitor by HPLC for the disappearance of starting materials.

- **Product Isolation:** Cool the reaction mixture to 0-5 °C and stir for 2 hours. The product will precipitate.
- **Filtration and Drying:** Filter the solid product, wash the cake with 5 L of cold ethanol, and dry under vacuum at 60 °C.

Typical Results:

Parameter	Value
Yield	4.5 kg (90%)
Purity (HPLC)	>99.0%

Part 4: Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of intermediates in a manufacturing setting.

Method	Purpose	Parameters
HPLC	Purity assessment and reaction monitoring	C18 column, mobile phase gradient of acetonitrile/water, UV detection at 254 nm.
GC	Residual solvent analysis	Headspace GC with a suitable column to detect toluene, IPA, heptane, and ethanol.
¹ H NMR	Structural confirmation	400 MHz spectrometer, DMSO-d ₆ as solvent.
Karl Fischer	Water content	Coulometric titration.

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